molecular formula C12H9F2IN2 B8367882 2-(2,4-difluorophenyl)-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

2-(2,4-difluorophenyl)-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B8367882
M. Wt: 346.11 g/mol
InChI Key: GUJZNLZILZPTPU-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a useful research compound. Its molecular formula is C12H9F2IN2 and its molecular weight is 346.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9F2IN2

Molecular Weight

346.11 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C12H9F2IN2/c13-7-3-4-8(9(14)6-7)11-12(15)17-5-1-2-10(17)16-11/h3-4,6H,1-2,5H2

InChI Key

GUJZNLZILZPTPU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(N2C1)I)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NIS (6.75 g, 30.0 mmol) was added to a solution of 2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (6.61 g, 30.0 mmol) in DMF (50 mL). The reaction mixture was stirred at ambient temperature for about 35 min and then partitioned between DCM and water. The organics were dried over MgSO4, filtered, concentrated under reduced pressure, and triturated with Et2O to give the title compound (4.49 g, 43%): LC/MS (Table 1, Method a) Rt=3.18 min; MS m/z: 347.2 (M+H)+.
Name
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
43%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (93.5 g, 425 mmol) in DMF (550 mL), NIS (105 g, 467 mmol) was added portionwise over about 1 h, maintaining the temperature at about 20-25° C. with an ice-water bath. After the final addition, the reaction suspension was stirred for about 2 h. After a total of about 3 h from the start of addition of the NIS, the reaction mixture was poured into ice water (4 L) and was stirred at about 15-20° C. for about 15 min before the addition of a 10% solution of Na2S2O3 (500 mL). The resulting solution was stirred for about 1 h. The tan colored solid was collected by vacuum filtration, washed with water (5×200 mL), and dried overnight at room temperature. The solid was stirred with ether (300 mL), filtered, and washed with additional portions of ether (3×30 mL). This ether trituration process was repeated before the solid was dried in a vacuum oven at about 50-60° C. to give the title compound as a powdery solid (91.4 g, 52%): LC/MS (Table 1, Method h) Rt=1.40 min; MS m/z: 347.0 (M+H)+.
Quantity
93.5 g
Type
reactant
Reaction Step One
Name
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Na2S2O3
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
52%

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